N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-2-phenylpyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-2-phenylpyrimidine-5-carboxamide is a complex organic compound featuring a pyridine ring substituted with chlorine and trifluoromethyl groups, a phenylpyrimidine core, and a carboxamide functional group
Mechanism of Action
Target of Action
The primary target of N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-2-phenylpyrimidine-5-carboxamide is the bacterial enzyme Phosphopantetheinyl transferase (PPTase) . PPTases are essential to bacterial cell viability and virulence .
Mode of Action
This compound acts as a potent inhibitor of bacterial PPTase . It exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue . This compound’s interaction with its target results in the attenuation of secondary metabolism and thwarts bacterial growth .
Biochemical Pathways
The compound affects the biochemical pathway involving the post-translational modification catalyzed by PPTases . This modification is essential for bacterial cell viability and virulence . By inhibiting PPTase, the compound disrupts this pathway, leading to attenuated secondary metabolism and inhibited bacterial growth .
Pharmacokinetics
It is noted that an advanced analogue of this compound series, ml267, has been studied for its in vitro adme properties .
Result of Action
The molecular and cellular effects of the compound’s action include the attenuation of secondary metabolism in bacteria and the thwarting of bacterial growth . It was found to attenuate the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structural features of the compound .
Molecular Mechanism
It is hypothesized that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability, degradation, and long-term effects of N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-2-phenylpyrimidine-5-carboxamide on cellular function in in vitro or in vivo studies have not been reported
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-2-phenylpyrimidine-5-carboxamide typically involves multiple steps, starting with the preparation of the pyridine and pyrimidine intermediates. One common approach includes:
Formation of the Pyridine Intermediate: The pyridine ring is synthesized through a series of reactions, including halogenation and trifluoromethylation.
Formation of the Pyrimidine Intermediate: The pyrimidine core is constructed via condensation reactions involving appropriate aldehydes and amines.
Coupling Reaction: The pyridine and pyrimidine intermediates are coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the coupling reactions. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-2-phenylpyrimidine-5-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and trifluoromethyl groups on the pyridine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxamide functional group.
Coupling Reactions: The aromatic rings can engage in coupling reactions with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the pyridine ring, while oxidation and reduction can modify the carboxamide group.
Scientific Research Applications
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-2-phenylpyrimidine-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique structural properties.
Comparison with Similar Compounds
Similar Compounds
3-chloro-2-fluoro-5-(trifluoromethyl)pyridine: Shares the trifluoromethyl and chlorine substituents on the pyridine ring.
N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(trifluoromethyl)benzamide: Similar structural motif with trifluoromethyl and chlorine groups.
Uniqueness
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-2-phenylpyrimidine-5-carboxamide is unique due to its combination of a pyridine ring with trifluoromethyl and chlorine substituents, a phenylpyrimidine core, and a carboxamide group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methyl-2-phenylpyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3N4O/c1-10-13(9-24-15(25-10)11-5-3-2-4-6-11)17(27)26-16-14(19)7-12(8-23-16)18(20,21)22/h2-9H,1H3,(H,23,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXKKSWCRVYOQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.